Ciprokiren
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Overview
Description
Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor. Renin inhibitors are a class of drugs that block the activity of renin, an enzyme involved in the regulation of blood pressure and fluid balance. This compound has been studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprokiren is synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is a transition-state renin inhibitor related to remikiren. The molecular structure of this compound includes a benzyl group, a cyclohexylmethyl group, and an imidazolyl group, among others .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ciprokiren undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .
Scientific Research Applications
Chemistry: Used as a model compound to study renin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug research
Mechanism of Action
Ciprokiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this pathway, this compound helps to lower blood pressure and reduce the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Remikiren: Another renin inhibitor with a similar mechanism of action.
Aliskiren: A widely used renin inhibitor for treating hypertension.
Zankiren: A renin inhibitor studied for its potential therapeutic effects.
Uniqueness of Ciprokiren
This compound is unique due to its high potency and specificity as a renin inhibitor. It has shown promising results in preclinical studies, particularly in reducing blood pressure and improving cardiovascular outcomes. Its molecular structure and pharmacokinetic properties also make it a valuable compound for further research and development .
Properties
CAS No. |
143631-62-3 |
---|---|
Molecular Formula |
C37H55N5O8S |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |
InChI |
InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |
InChI Key |
PODHJNNUGIBMOP-HOQQKOLYSA-N |
SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
Isomeric SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
Synonyms |
ciprokiren Ro 44-9375 Ro-44-9375 |
Origin of Product |
United States |
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